molecular formula C10H18O2 B12508961 Hex-3-en-1-yl butanoate CAS No. 2142-93-0

Hex-3-en-1-yl butanoate

Cat. No.: B12508961
CAS No.: 2142-93-0
M. Wt: 170.25 g/mol
InChI Key: ZCHOPXVYTWUHDS-UHFFFAOYSA-N
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Description

Hex-3-en-1-yl butanoate, also known as 3-hexenyl butanoate, is an ester compound with the molecular formula C10H18O2. It is a colorless liquid with a fruity odor, commonly found in various fruits and plants. This compound is used in the flavor and fragrance industry due to its pleasant aroma.

Preparation Methods

Hex-3-en-1-yl butanoate can be synthesized through the esterification of hex-3-en-1-ol with butanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction conditions include refluxing the mixture and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Chemical Reactions Analysis

Hex-3-en-1-yl butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Hex-3-en-1-yl butanoate has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.

    Biology: This compound is studied for its role in plant-insect interactions, as it is a component of the volatile organic compounds emitted by plants in response to herbivory.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and antioxidant activities.

    Industry: This compound is used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of hex-3-en-1-yl butanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Hex-3-en-1-yl butanoate is similar to other esters, such as:

    Hexyl acetate: Another ester with a fruity odor, commonly found in fruits like apples and bananas.

    Ethyl butanoate: Known for its pineapple-like aroma, used in flavorings and fragrances.

    Methyl butanoate: Has a fruity smell, found in various fruits and used in the flavor industry.

What sets this compound apart is its unique combination of hexenyl and butanoate groups, which contribute to its distinct odor profile and chemical properties .

Properties

IUPAC Name

hex-3-enyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOPXVYTWUHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860181
Record name Hex-3-en-1-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-93-0
Record name 3-Hexenyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2142-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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